JNJ-65355394

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

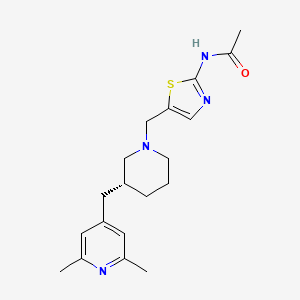

C19H26N4OS |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)21-13)9-16-5-4-6-23(11-16)12-18-10-20-19(25-18)22-15(3)24/h7-8,10,16H,4-6,9,11-12H2,1-3H3,(H,20,22,24)/t16-/m1/s1 |

InChI Key |

CYFBRQHYEQKYHH-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)C)C[C@H]2CCCN(C2)CC3=CN=C(S3)NC(=O)C |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CN=C(S3)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-65355394: A Technical Deep Dive into its Mechanism of Action as an O-GlcNAc Hydrolase (OGA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-65355394, also known as Compound 28, is a potent and selective small molecule inhibitor of O-GlcNAc hydrolase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation, a process implicated in a multitude of cellular functions and with potential therapeutic relevance in neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, the broader context of O-GlcNAc signaling, and the potential downstream consequences of OGA inhibition, particularly in the context of tau pathology.

Core Mechanism of Action: Inhibition of O-GlcNAc Hydrolase (OGA)

This compound functions as a direct inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] This inhibitory action effectively blocks the deglycosylation of proteins, leading to an accumulation of O-GlcNAcylated proteins within the cell.

Quantitative Potency

The inhibitory potential of this compound against OGA has been quantified through various in vitro assays. The following table summarizes the key potency metrics:

| Parameter | Value | Assay Type |

| IC50 | 1.3 nM | Fluorescence-based enzymatic assay |

| Ki | 0.035 nM (at t=15 min) | Time-dependent inhibition assay |

Table 1: In Vitro Potency of this compound against OGA

These low nanomolar values highlight the high potency of this compound as an OGA inhibitor. The time-dependent nature of the inhibition (Ki decreasing with time) suggests a strong and potentially slow-releasing binding to the enzyme.

The O-GlcNAc Signaling Pathway

To fully appreciate the mechanism of action of this compound, it is essential to understand the dynamic nature of O-GlcNAcylation. This post-translational modification is a reversible process controlled by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it. This enzymatic pair maintains a dynamic equilibrium of protein O-GlcNAcylation that is sensitive to cellular nutrient status and stress levels.

References

JNJ-65355394: A Technical Guide to a Potent O-GlcNAcase (OGA) Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic post-translational modification crucial for regulating the function of numerous intracellular proteins. This process, the addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues, is governed by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). In the context of neurodegenerative diseases such as Alzheimer's, dysregulation of this pathway, particularly reduced O-GlcNAcylation of the tau protein, is implicated in the formation of neurofibrillary tangles, a hallmark of the disease. Inhibition of OGA presents a promising therapeutic strategy to increase protein O-GlcNAcylation, thereby mitigating tau pathology. JNJ-65355394 is a potent and selective chemical probe designed to inhibit OGA, serving as a valuable tool for investigating the therapeutic potential of this mechanism. This guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Function and Mechanism of Action

This compound functions as a highly potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. By inhibiting OGA, this compound effectively increases the overall levels of O-GlcNAcylated proteins within the cell. This elevation of O-GlcNAcylation is hypothesized to have a neuroprotective effect, particularly through its impact on the tau protein. Increased O-GlcNAcylation of tau is believed to interfere with its hyperphosphorylation, a critical step in the formation of pathological tau aggregates and neurofibrillary tangles.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its associated negative control, JNJ-73924149.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Assay Type |

| In Vitro IC50 (OGA) | 1.3 nM | Fluorescence-based enzymatic assay |

| Cellular IC50 (OGA) | 3.9 nM | Cell-based OGA assay |

Table 2: Selectivity Profile of this compound

| Off-Target | IC50 | Fold Selectivity (vs. OGA) |

| HEXA | > 10 µM | > 7692-fold |

Table 3: In Vivo Activity of this compound

| Species | Administration | Dose | Effect |

| Mouse | Oral gavage (single dose) | 100 mg/kg | Blocks OGA in the brain |

Table 4: Negative Control Compound

| Compound Name | Target | Activity |

| JNJ-73924149 | OGA | Inactive |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of this compound. These protocols are based on established methods for OGA inhibitors.

OGA Inhibitor Biochemical Assay (Fluorescence-based)

This assay determines the in vitro potency of an inhibitor against purified OGA enzyme.

Materials:

-

Recombinant human OGA enzyme

-

Fluorescent substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)

-

This compound and JNJ-73924149 (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and JNJ-73924149 in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add a small volume of the diluted compounds or DMSO (vehicle control) to the wells of the microplate.

-

Add the OGA enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~450 nm).

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

JNJ-65355394: A Potent and Selective Chemical Probe for O-GlcNAcase (OGA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcase (OGA) is a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This process, involving the attachment and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is crucial for regulating a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA a compelling therapeutic target. JNJ-65355394 is a potent and selective chemical probe for OGA, providing a valuable tool for elucidating the biological functions of this enzyme and for validating it as a drug target. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative data for this compound and its associated control compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type | Notes |

| OGA IC50 | 1.3 nM | Fluorescence-based enzymatic assay | Demonstrates high potency against the target enzyme. |

| Ki | 0.035 nM | Time-dependent inhibition (t=15 min) | Indicates strong, time-dependent binding to OGA. |

| HEXA IC50 | > 10 µM | Shows high selectivity over the related hexosaminidase A. | |

| Cellular OGA IC50 | 3.9 nM | Cell-based OGA assay | Confirms potent target engagement in a cellular context. |

Table 2: Properties of this compound and Control Compounds

| Compound | SMILES String | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | CC(Nc1ncc(CN2CCC--INVALID-LINK--C2)s1)=O | C19H26N4OS | 358.51 | OGA Chemical Probe |

| JNJ-73924149 | CC(Nc1nc(CN2CCC--INVALID-LINK--C2)cs1)=O | C19H26N4OS | 358.51 | Negative Control |

| TP-040 | CC1CCN(CC1)c1ccnc(NCc2cn(C)cn2)n1 | C16H22N6 | 298.39 | Orthogonal Probe |

Experimental Protocols

The following are representative protocols for key experiments involving this compound. These are generalized procedures and may require optimization for specific experimental conditions.

In Vitro OGA Inhibition Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the enzymatic activity of OGA using a fluorogenic substrate.

Materials:

-

Recombinant human OGA enzyme

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% BSA, pH 7.4

-

Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

-

This compound (and other test compounds) dissolved in DMSO

-

Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

-

384-well black microplate

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 5 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 10 µL of OGA enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of 4-MU-GlcNAc substrate (final concentration equal to the Km value).

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular OGA Target Engagement Assay (Western Blot)

This protocol assesses the ability of this compound to increase the levels of O-GlcNAcylated proteins in cells, indicating target engagement.[1][2]

Materials:

-

Human cell line (e.g., HEK293T, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound and JNJ-73924149 (negative control) dissolved in DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary Antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), Anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or the negative control JNJ-73924149 for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the fold-change in global O-GlcNAcylation.

In Vivo OGA Inhibition in Mice

This protocol describes the administration of this compound to mice to assess its ability to increase O-GlcNAc levels in the brain.[3][4]

Materials:

-

C57BL/6 mice

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Oral gavage needles

-

Anesthesia (e.g., isoflurane)

-

Dissection tools

-

Homogenization buffer (e.g., RIPA buffer with inhibitors)

-

Dounce homogenizer or mechanical homogenizer

-

Materials for Western blot analysis (as described in Protocol 2)

Procedure:

-

Administer this compound to mice via oral gavage at a specified dose (e.g., 100 mg/kg).

-

At a designated time point post-administration (e.g., 4 hours), euthanize the mice.

-

Perfuse the mice with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and specific regions of interest (e.g., cortex, hippocampus).

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).

-

Determine the protein concentration of the brain lysates.

-

Analyze the levels of O-GlcNAcylated proteins in the brain lysates by Western blot as described in Protocol 2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound.

Caption: OGA Signaling Pathway in Neurodegeneration.

References

- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of O-GlcNAcylation with JNJ-65355394: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is central to a multitude of cellular functions, acting as a critical regulator of signal transduction, transcription, and protein stability. The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.

JNJ-65355394 is a chemical probe that functions as an inhibitor of O-GlcNAc hydrolase (OGA)[1]. By blocking the activity of OGA, this compound effectively increases the overall levels of protein O-GlcNAcylation within the cell. This mechanism allows for the systematic investigation of the downstream consequences of elevated O-GlcNAcylation, providing a valuable tool to elucidate its role in various signaling pathways and disease states. This technical guide will provide an in-depth overview of the core concepts of O-GlcNAcylation, the inferred role of this compound, relevant experimental protocols, and data presentation formats to aid researchers in this field.

Core Concepts of O-GlcNAcylation and OGA Inhibition

The addition and removal of O-GlcNAc is a highly dynamic process, often likened to phosphorylation in its ability to rapidly modulate protein function. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), as a sugar donor, thereby linking cellular nutrient status to protein regulation. OGA, a glycoside hydrolase, reverses this modification, allowing for temporal control of O-GlcNAc signaling.

Inhibition of OGA by a molecule such as this compound leads to a global increase in O-GlcNAcylated proteins. This can have a wide array of effects depending on the cellular context. For instance, in neuronal cells, elevated O-GlcNAc levels are often associated with neuroprotection, while in some cancer cells, it may inhibit proliferation and promote apoptosis[2]. The therapeutic potential of OGA inhibitors is being actively explored for conditions like Alzheimer's disease, where increased O-GlcNAcylation of the tau protein can reduce its pathological hyperphosphorylation[2].

Data Presentation: The Impact of OGA Inhibition

While specific quantitative data for this compound is not publicly available, the following tables represent the expected outcomes of OGA inhibition on cellular systems, based on studies with other well-characterized OGA inhibitors such as Thiamet-G.

Table 1: Effect of OGA Inhibition on Global O-GlcNAcylation and OGA/OGT Expression

| Cell Line | Treatment (24h) | Global O-GlcNAc Levels (Fold Change vs. Control) | OGA Protein Expression (Fold Change vs. Control) | OGT Protein Expression (Fold Change vs. Control) |

| SH-SY5Y (Neuroblastoma) | 10 µM OGA Inhibitor | 3.5 ± 0.4 | 1.8 ± 0.2 | 0.7 ± 0.1 |

| HeLa (Cervical Cancer) | 10 µM OGA Inhibitor | 4.2 ± 0.5 | 2.1 ± 0.3 | 0.6 ± 0.1 |

| 3T3-L1 (Adipocytes) | 10 µM OGA Inhibitor | 3.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |

Data is hypothetical and representative of expected outcomes based on published studies with other OGA inhibitors. Fold change is relative to vehicle-treated control cells. Values are presented as mean ± standard deviation.

Table 2: Quantitative Analysis of OGA Inhibition on Key Signaling Proteins

| Protein | Cell Line | Treatment (24h) | O-GlcNAcylation Level (Fold Change vs. Control) | Phosphorylation Level (Specific Site) (Fold Change vs. Control) |

| Tau | SH-SY5Y | 10 µM OGA Inhibitor | 2.8 ± 0.3 | pS396: 0.4 ± 0.05 |

| NF-κB p65 | HeLa | 10 µM OGA Inhibitor | 2.5 ± 0.2 | pS536: 1.9 ± 0.2 |

| Akt | 3T3-L1 | 10 µM OGA Inhibitor | 2.1 ± 0.2 | pS473: 0.6 ± 0.07 |

| IRS-1 | 3T3-L1 | 10 µM OGA Inhibitor | 3.0 ± 0.4 | pS307: 1.7 ± 0.15 |

Data is hypothetical and representative of expected outcomes based on published literature. Fold change is relative to vehicle-treated control cells. Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by O-GlcNAcylation and a typical experimental workflow for studying the effects of an OGA inhibitor like this compound.

References

An In-depth Technical Guide on O-GlcNAcase (OGA) Inhibition in Alzheimer's Disease Research, with JNJ-65355394 as a Topic of Interest

Disclaimer: Publicly available preclinical and clinical data specifically for the O-GlcNAcase (OGA) inhibitor JNJ-65355394 are limited. Therefore, this technical guide utilizes data from other well-researched OGA inhibitors, namely Thiamet-G, MK-8719, and ceperognastat (LY3372689), as representative examples to illustrate the mechanism of action, experimental protocols, and potential therapeutic outcomes of targeting OGA in the context of Alzheimer's disease. This compound is identified as an OGA inhibitor, and the information presented herein is intended to provide a comprehensive overview of the therapeutic strategy for researchers, scientists, and drug development professionals.

Introduction to O-GlcNAcase Inhibition for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The O-GlcNAcylation of tau is a post-translational modification that is inversely related to its phosphorylation. O-GlcNAcase (OGA) is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau. Inhibition of OGA is a promising therapeutic strategy aimed at increasing tau O-GlcNAcylation, thereby reducing tau hyperphosphorylation and aggregation, and ultimately mitigating neurodegeneration. This compound is a known OGA inhibitor.

Core Mechanism of Action

The primary mechanism of action for OGA inhibitors in Alzheimer's disease revolves around the "nutrient-sensing" O-GlcNAc modification of intracellular proteins. By inhibiting OGA, these small molecules increase the levels of O-GlcNAcylation on various proteins, including tau. This increased glycosylation is thought to compete with phosphorylation at serine and threonine residues on the tau protein, leading to a reduction in the hyperphosphorylated forms of tau that are prone to aggregation and the formation of NFTs.

Caption: Mechanism of OGA Inhibition on Tau Pathology

Preclinical Data Summary

Preclinical studies of OGA inhibitors have been conducted in various animal models of tauopathy, most notably the rTg4510 mouse model, which overexpresses a mutant form of human tau. These studies have consistently demonstrated the potential of OGA inhibition to modulate tau pathology.

In Vitro Potency of Representative OGA Inhibitors

| Compound | Target | Assay | Potency (IC50) |

| MK-8719 | Human OGA | Enzymatic Assay | < 0.010 µM |

| MK-8719 | Cellular OGA | Cell-based Assay | < 0.100 µM |

In Vivo Target Engagement and Efficacy in Rodent Models

| Compound | Animal Model | Dosing Regimen | Key Findings |

| Thiamet-G | rTg4510 Mice | In drinking water | Increased brain O-GlcNAc levels; Reduced soluble and insoluble hyperphosphorylated tau. |

| MK-8719 | rTg4510 Mice | 1 to 100 mg/kg | Significantly reduced neurofibrillary tangles; Attenuated brain weight and forebrain volume loss. |

| Ceperognastat | Rodent Models | N/A | Achieved >95% occupancy of brain OGA. |

Clinical Data Summary (Representative OGA Inhibitor: Ceperognastat)

Ceperognastat (LY3372689) is one of the most clinically advanced OGA inhibitors for which data is available.

Phase 1 Clinical Trial in Healthy Volunteers

| Study Design | Doses | Key Findings |

| Single and Multiple Ascending Dose | Up to 16 mg (single); 1, 3, 7 mg once daily (multiple) | Well-tolerated with no serious adverse events. Pharmacokinetics suitable for once-daily dosing. |

| PET Occupancy Study | Single oral dose | Dose-dependent increase in brain OGA occupancy, reaching >90% at the highest dose. |

| PET Occupancy Study | 1 mg daily for 14 days | Brain OGA occupancy was 84% at trough plasma concentrations. |

Phase 2 Clinical Trial (PROSPECT-ALZ) in Early Symptomatic Alzheimer's Disease

| Study Design | Participants | Dosing | Primary Endpoint | Key Biomarker Findings | Clinical Outcome |

| Randomized, Double-Blind, Placebo-Controlled | 327 individuals with early symptomatic AD | 0.75 mg or 3 mg once daily for 76 weeks | Change in Integrated Alzheimer's Disease Rating Scale (iADRS) | Slowed rate of brain atrophy; Reduced tau accumulation (flortaucipir PET); Lowered plasma pTau217. | Failed to meet primary endpoint; high-dose group showed faster cognitive decline compared to placebo. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in OGA inhibitor research.

Preclinical Efficacy Study in rTg4510 Mice

Caption: Preclinical Study Workflow

1. Animal Model:

-

Model: rTg4510 transgenic mice, which express the P301L mutation of human tau under the control of the CaMKIIα promoter. This leads to age-dependent development of NFTs and cognitive deficits.

2. Dosing Paradigm:

-

Compound Administration: The OGA inhibitor (e.g., Thiamet-G) or vehicle is administered to the mice, often starting at a young age before significant pathology develops. Administration can be via oral gavage or, for long-term studies, in the drinking water.

-

Duration: Treatment duration can range from several weeks to months to assess both acute and chronic effects on tau pathology and cognition.

3. Behavioral Assessment (Morris Water Maze):

-

Purpose: To evaluate spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. Latency to find the platform and path length are recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

4. Biochemical Analysis:

-

Tissue Preparation: Following euthanasia, brains are harvested. One hemisphere may be fixed for histology, and the other flash-frozen for biochemical analysis.

-

Western Blotting for Tau Phosphorylation:

-

Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors.

-

Protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked (e.g., with BSA in TBST) and incubated with primary antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Signal is detected and quantified to determine the ratio of phosphorylated tau to total tau.

-

5. Histological Analysis:

-

Immunohistochemistry for NFTs:

-

Fixed brain tissue is sectioned.

-

Sections are incubated with primary antibodies that recognize pathological tau conformations (e.g., MC1) or specific phospho-epitopes.

-

A secondary antibody conjugated to a reporter enzyme is applied.

-

A substrate is added to visualize the antibody binding.

-

The number and distribution of NFTs are quantified using microscopy and image analysis software.

-

Drug Development and Clinical Trial Logic

The development of an OGA inhibitor for Alzheimer's disease follows a structured path from preclinical research to clinical trials.

Caption: OGA Inhibitor Development Pipeline

Conclusion

Inhibition of O-GlcNAcase represents a compelling therapeutic strategy for Alzheimer's disease by targeting the downstream pathology of tau hyperphosphorylation and aggregation. Preclinical studies with various OGA inhibitors have demonstrated robust effects on reducing tau pathology in animal models. However, the translation of these promising preclinical findings into clinical efficacy remains a challenge, as highlighted by the Phase 2 results for ceperognastat. While specific data for this compound is not yet in the public domain, the collective research on this class of compounds provides a strong rationale for its continued investigation. Future research will need to focus on optimizing the therapeutic window, understanding potential off-target effects, and identifying the patient populations most likely to benefit from this therapeutic approach.

JNJ-65355394: An In-Depth Technical Guide for the Study of Protein Glycosylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-65355394, a potent and selective chemical probe for the study of O-GlcNAc hydrolase (OGA), a key enzyme in the regulation of protein glycosylation. This document details the compound's mechanism of action, provides quantitative data on its activity, and offers detailed experimental protocols for its application in research settings. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its use and effects.

Core Compound Properties and Activity

This compound is a small molecule inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins, allowing for the study of the functional roles of this dynamic post-translational modification in various cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and properties.

| Parameter | Value | Assay Type | Source |

| IC50 (OGA) | 1.3 nM | Fluorescence-based enzymatic assay | [1] |

| IC50 (human OGA in cells) | 3.9 nM | Cell-based OGA assay | [1] |

| Ki (OGA, t=0 min) | 1.1 nM | Time-dependent inhibition assay | [2] |

| Ki (OGA, t=15 min) | 0.035 nM | Time-dependent inhibition assay | [2] |

| k_inact | 0.0036 1/min | Time-dependent inhibition assay | [2] |

| k_inact/Ki | 3.27 1/(µM*s) | Time-dependent inhibition assay | [2] |

| IC50 (HEXA) | > 10 µM | Fluorescence-based enzymatic assay | [1] |

| Recommended Cellular Concentration | Up to 1 µM | [3] |

| Physicochemical Properties | Source | |

| Molecular Formula | C19H26N4OS | [4] |

| Molecular Weight | 358.50 g/mol | [4] |

| CAS Number | 2230598-99-7 | [4] |

Signaling and Mechanistic Diagrams

The following diagrams illustrate the mechanism of action of this compound and its impact on cellular signaling.

References

JNJ-65355394: A Technical Guide to an O-GlcNAcase Inhibitor and its Potential Impact on Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: JNJ-65355394 is an O-GlcNAcase (OGA) inhibitor available as a chemical probe for research purposes.[1][2] Publicly available data specifically detailing its direct impact on neuroinflammation, including quantitative analyses and specific experimental protocols, is limited. This guide synthesizes the known mechanism of OGA inhibitors and extrapolates the potential effects of this compound on neuroinflammation based on preclinical data from analogous compounds.

Introduction to O-GlcNAcylation and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. This complex process involves the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines and chemokines. O-GlcNAcylation is a dynamic post-translational modification that involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Emerging evidence suggests that modulating O-GlcNAcylation levels through the inhibition of OGA can have significant therapeutic effects on neuroinflammation and neurodegeneration.

This compound is a chemical probe that functions as an inhibitor of OGA. By blocking the removal of O-GlcNAc, this compound is expected to increase global O-GlcNAcylation levels, thereby influencing various cellular signaling pathways implicated in neuroinflammation.

Mechanism of Action: OGA Inhibition and Neuroprotection

The primary mechanism of action of this compound is the inhibition of O-GlcNAcase. This leads to an accumulation of O-GlcNAcylated proteins within the cell. This increased glycosylation is hypothesized to mitigate neuroinflammation through several interconnected pathways.

Modulation of Glial Cell Activation

Microglia and Astrocytes: In neuroinflammatory conditions, microglia and astrocytes become activated, contributing to neuronal damage. Preclinical studies with other OGA inhibitors have demonstrated a reduction in the activation of these glial cells. For instance, treatment with the OGA inhibitor Thiamet-G has been shown to attenuate astrogliosis in mouse models of Parkinson's disease.

Inhibition of Pro-inflammatory Signaling Pathways

NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. O-GlcNAcylation of components of the NF-κB signaling pathway can inhibit its activity, thereby reducing the production of inflammatory mediators.

Caption: this compound inhibits OGA, leading to increased O-GlcNAcylation, which can modulate NF-κB signaling and reduce pro-inflammatory gene transcription.

Quantitative Data from Analogous OGA Inhibitors

While specific quantitative data for this compound's effect on neuroinflammation is not publicly available, data from other OGA inhibitors in preclinical models provide a strong rationale for its potential efficacy.

| Compound | Model | Key Findings | Reference |

| ASN90 | Rat Brain | ED50 of 7 mg/kg for brain protein O-GlcNAcylation. Strong correlation (R² = 0.99) between brain and PBMC O-GlcNAcylation. | [3][4] |

| Thiamet-G | P301L Tau Transgenic Mice | Increased tau O-GlcNAcylation, reduced formation of neurofibrillary tangles, and decreased neuronal loss. | |

| MK-8719 | rTg4510 Tauopathy Mice | Increased brain O-GlcNAc levels, reduced pathological tau, and attenuated brain atrophy. | [5] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly documented. However, based on standard methodologies used to evaluate OGA inhibitors in the context of neuroinflammation, the following representative protocols are provided.

In Vitro Microglia Activation Assay

This protocol describes a method to assess the effect of this compound on lipopolysaccharide (LPS)-induced microglial activation.

Caption: Workflow for assessing the anti-inflammatory effects of this compound on cultured microglia.

Methodology:

-

Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to the media to induce an inflammatory response. Include a vehicle control group.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant and prepare cell lysates.

-

Analysis:

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

-

Protein Expression: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and O-GlcNAcylated proteins in the cell lysates by Western blotting.

-

In Vivo Mouse Model of Neuroinflammation

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice.

-

Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified number of days.

-

Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal injection of LPS.

-

Behavioral Testing: Perform behavioral tests (e.g., open field test, Y-maze) to assess cognitive and motor function.

-

Tissue Collection: After a defined period post-LPS injection, euthanize the mice and collect brain tissue.

-

Analysis:

-

Immunohistochemistry: Stain brain sections for markers of microglial (Iba1) and astrocyte (GFAP) activation.

-

Cytokine Measurement: Homogenize brain tissue and measure cytokine levels using ELISA or a multiplex assay.

-

Western Blot: Analyze protein levels of inflammatory markers and O-GlcNAcylated proteins in brain homogenates.

-

Conclusion and Future Directions

This compound, as an OGA inhibitor, holds promise as a research tool to investigate the role of O-GlcNAcylation in neuroinflammatory processes. Based on the evidence from analogous compounds, it is plausible that this compound could effectively modulate glial cell activation and reduce the production of pro-inflammatory mediators. However, to establish a definitive link and to understand its therapeutic potential, further studies are required. These should include detailed in vitro and in vivo experiments to specifically quantify the effects of this compound on neuroinflammatory markers and to elucidate the precise molecular mechanisms involved. The availability of this compound as a chemical probe provides a valuable opportunity for the research community to further explore the therapeutic potential of OGA inhibition in neurodegenerative diseases.

References

- 1. Deep Annotation of Donated Chemical Probes (DCP) in Organotypic Human Liver Cultures and Patient-Derived Organoids from Tumor and Normal Colorectum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]

The Therapeutic Potential of OGA Inhibition with JNJ-65355394: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies. A promising therapeutic strategy to counteract this is the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Increased O-GlcNAcylation of tau is hypothesized to reduce its propensity for aggregation and promote its normal function. This technical guide explores the therapeutic potential of JNJ-65355394, an OGA inhibitor, as a disease-modifying agent for tauopathies. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this document provides a comprehensive overview of the underlying science, the mechanism of action, and the experimental approaches used to evaluate such compounds.

The Role of O-GlcNAcylation in Tau Pathology

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and OGA, which removes it. In the context of neurodegenerative diseases, there is a significant interplay between O-GlcNAcylation and phosphorylation of the tau protein. Evidence suggests that these two post-translational modifications can compete for the same or nearby sites on the tau protein.

Hyperphosphorylation of tau is a critical event leading to its detachment from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies. By inhibiting OGA, the levels of O-GlcNAcylated tau can be increased. This is thought to have a protective effect by:

-

Directly inhibiting tau aggregation: O-GlcNAcylation may sterically hinder the conformational changes required for tau to aggregate.

-

Reducing tau phosphorylation: Increased O-GlcNAcylation can prevent hyperphosphorylation at pathological sites.

-

Promoting proper tau function: By maintaining a more physiological state of post-translational modification, O-GlcNAcylated tau may be more likely to remain bound to microtubules, supporting neuronal structure and function.

This compound: An OGA Inhibitor

This compound has been identified as an O-GlcNAc hydrolase (OGA) inhibitor. As a chemical probe, its primary mechanism of action is the inhibition of the OGA enzyme, leading to an increase in global O-GlcNAcylation of proteins, including tau.

Quantitative Data (Illustrative)

Due to the limited public availability of specific data for this compound, the following tables are presented as illustrative examples of the types of quantitative data that are critical for the evaluation of an OGA inhibitor.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| OGA IC50 (nM) | Data Not Available |

| Selectivity vs. β-hexosaminidases | Data Not Available |

| Mechanism of Inhibition | Data Not Available |

This table would typically display the half-maximal inhibitory concentration (IC50) of this compound against the OGA enzyme, a key measure of its potency. It would also be crucial to show its selectivity against related enzymes like β-hexosaminidases to assess potential off-target effects. The mechanism of inhibition (e.g., competitive, non-competitive) would also be detailed.

Table 2: Preclinical Efficacy of this compound in a Tauopathy Mouse Model (Illustrative)

| Endpoint | Vehicle Control | This compound (X mg/kg) | % Change |

| Brain O-GlcNAc Levels | Baseline | Increased | Data Not Available |

| Soluble Tau Levels | Baseline | Reduced | Data Not Available |

| Insoluble Tau (NFTs) | Baseline | Reduced | Data Not Available |

| Cognitive Performance | Deficit | Improved | Data Not Available |

This table illustrates the expected outcomes from a preclinical study in a transgenic mouse model of tauopathy. Key endpoints would include the pharmacodynamic effect on brain O-GlcNAc levels, and the therapeutic efficacy in reducing both soluble and insoluble forms of pathological tau. Importantly, functional outcomes, such as improvements in cognitive performance in behavioral tests, would be a critical measure of the compound's potential.

Table 3: Pharmacokinetic Profile of this compound (Illustrative)

| Parameter | Value |

| Bioavailability (%) | Data Not Available |

| Brain Penetration (Brain/Plasma Ratio) | Data Not Available |

| Half-life (t1/2) | Data Not Available |

| Clearance | Data Not Available |

This table would summarize the key pharmacokinetic properties of this compound. For a centrally acting drug, high oral bioavailability and significant brain penetration are essential. The half-life and clearance rates would inform the dosing regimen for further studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of OGA inhibitors.

In Vitro OGA Inhibition Assay

Objective: To determine the potency (IC50) of this compound in inhibiting the enzymatic activity of OGA.

Materials:

-

Recombinant human OGA enzyme

-

Fluorogenic or chromogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5)

-

This compound (and other test compounds)

-

96-well microplates

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant OGA enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the OGA substrate to all wells.

-

Monitor the fluorescence or absorbance at regular intervals using a plate reader. The rate of substrate cleavage is proportional to OGA activity.

-

Calculate the percentage of OGA inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular O-GlcNAcylation Assay

Objective: To assess the ability of this compound to increase O-GlcNAc levels in a cellular context.

Materials:

-

A relevant cell line (e.g., SH-SY5Y neuroblastoma cells, or primary neurons)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-O-GlcNAc (e.g., CTD110.6), anti-actin or anti-tubulin (loading control)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Plate the cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the fold-change in global O-GlcNAcylation.

Animal Model of Tauopathy

Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of tauopathy (e.g., P301S or P301L mutant human tau transgenic mice).

Materials:

-

Transgenic mice expressing mutant human tau

-

This compound formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Tissue homogenization buffers

-

ELISA kits for tau quantification

-

Histology reagents and antibodies for immunohistochemistry

Procedure:

-

Acclimate the transgenic mice to the housing and handling conditions.

-

Randomly assign mice to treatment groups (vehicle control and this compound at various doses).

-

Administer this compound or vehicle daily for a specified period (e.g., 3-6 months).

-

Conduct behavioral testing at baseline and at the end of the treatment period to assess cognitive function.

-

At the end of the study, euthanize the animals and collect brain tissue.

-

One hemisphere of the brain can be fixed for immunohistochemical analysis of tau pathology (e.g., AT8 staining for phosphorylated tau).

-

The other hemisphere can be biochemically fractionated to separate soluble and insoluble tau fractions.

-

Quantify the levels of different tau species (total tau, phosphorylated tau) in the brain fractions using ELISA or Western blotting.

-

Analyze the data to determine the effect of this compound on tau pathology and cognitive function.

Visualizations

Signaling Pathway

Caption: OGA Inhibition Pathway for Tau Protein.

Experimental Workflow

Caption: Experimental Workflow for OGA Inhibitor Evaluation.

Conclusion

The inhibition of OGA represents a compelling therapeutic strategy for the treatment of tauopathies. By increasing the O-GlcNAcylation of tau, OGA inhibitors like this compound have the potential to reduce tau hyperphosphorylation and aggregation, thereby slowing or halting the progression of neurodegeneration. While specific data on this compound remains limited in the public sphere, the established scientific rationale and the well-defined experimental pathways for evaluation provide a strong foundation for its continued investigation. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this compound.

JNJ-65355394: A Technical Guide to its Role in Modulating Intracellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-65355394 is a potent and selective inhibitor of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. By blocking the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins, this compound effectively increases global O-GlcNAcylation levels. This modulation of the "O-GlcNAc-ome" has profound effects on a multitude of intracellular signaling pathways, making this compound a valuable chemical probe for studying the functional roles of O-GlcNAcylation and a potential therapeutic agent for a variety of diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on intracellular signaling.

Introduction to O-GlcNAcylation and the Role of OGA

O-GlcNAcylation is a reversible post-translational modification that is analogous to phosphorylation in its dynamic nature and its widespread impact on cellular processes. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is exclusively mediated by O-GlcNAcase (OGA). This enzymatic pair maintains a dynamic equilibrium of protein O-GlcNAcylation that is highly responsive to cellular nutrient status and stress levels.

The O-GlcNAc modification is found on thousands of proteins involved in virtually all essential cellular functions, including:

-

Transcription and Translation: O-GlcNAcylation of transcription factors and ribosomal proteins modulates gene expression and protein synthesis.

-

Signal Transduction: Many signaling proteins, including kinases and phosphatases, are themselves O-GlcNAcylated, creating a complex interplay with phosphorylation.

-

Metabolism: Key enzymes in glucose metabolism are regulated by O-GlcNAcylation, linking nutrient availability to cellular function.

-

Cell Cycle Control: Proteins that govern cell cycle progression are O-GlcNAcylated, ensuring proper cell division.

-

Neurobiology: O-GlcNAcylation is particularly abundant in the brain and has been implicated in neuronal function and neurodegenerative diseases.

Given the central role of OGA in controlling the O-GlcNAc landscape, its inhibition presents a powerful strategy to globally enhance protein O-GlcNAcylation and study the downstream consequences.

This compound: An OGA Inhibitor

This compound has been identified as a potent and selective inhibitor of OGA. Its mechanism of action is centered on its ability to bind to the active site of the OGA enzyme, preventing it from hydrolyzing the O-GlcNAc moiety from substrate proteins. This leads to a time- and concentration-dependent increase in the O-GlcNAcylation of a wide array of intracellular proteins.

Quantitative Data

The inhibitory potency of this compound against the OGA enzyme has been characterized in biochemical assays. The following table summarizes the key quantitative data, which has been compiled from patent literature (WO2018109202A1).

| Parameter | Value | Description |

| OGA IC50 | < 100 nM | The half-maximal inhibitory concentration against purified human OGA enzyme. |

| Cellular EC50 | < 500 nM | The half-maximal effective concentration for increasing O-GlcNAcylation in a cellular context. |

Note: Specific values are often presented as ranges in patent literature to protect intellectual property. The provided values represent the general potency range disclosed for this compound and its analogs.

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound. These are based on standard methodologies in the field and information derived from patent literature.

OGA Enzyme Inhibition Assay (Biochemical)

This assay determines the direct inhibitory activity of this compound on the purified OGA enzyme.

Materials:

-

Recombinant human OGA enzyme

-

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay Buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 0.1% BSA)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 25 µL of the this compound dilution or vehicle (DMSO in assay buffer) to the wells of the microplate.

-

Add 25 µL of the OGA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 100 µL of 0.5 M glycine, pH 10.4).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-Methylumbelliferone).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular O-GlcNAcylation Assay (Western Blot)

This assay measures the ability of this compound to increase O-GlcNAc levels in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293, SH-SY5Y)

-

Cell culture medium and reagents

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a desired time period (e.g., 18-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The inhibition of OGA by this compound has a cascading effect on numerous signaling pathways. The following diagrams illustrate the core mechanism and a typical experimental workflow.

Caption: O-GlcNAc Cycling and Inhibition by this compound.

Caption: Workflow for Assessing this compound Cellular Activity.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex and widespread roles of O-GlcNAcylation in cellular signaling. Its potency and selectivity for OGA allow for the controlled elevation of global O-GlcNAc levels, enabling researchers to dissect the intricate interplay between O-GlcNAcylation and other post-translational modifications, and to explore the functional consequences in various physiological and pathological contexts. The data and protocols presented in this guide provide a foundation for the effective use of this compound in advancing our understanding of O-GlcNAc biology and its potential as a therapeutic target.

A Technical Guide to the Basic Research Applications of JNJ-65355394: An O-GlcNAc Hydrolase (OGA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-65355394, also identified as Compound 28, is a potent and selective inhibitor of O-GlcNAc hydrolase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental utility, and the methodologies employed in its characterization. The information presented is intended to support researchers and professionals in the fields of drug discovery and molecular biology in exploring the therapeutic potential and research applications of OGA inhibition.

Core Mechanism of Action

This compound functions as a chemical probe to investigate the roles of O-GlcNAc signaling in various cellular processes. By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylated proteins within cells. This modulation of the "O-GlcNAc cycle" allows for the study of downstream cellular events and signaling pathways influenced by this post-translational modification. The primary therapeutic rationale for developing OGA inhibitors is based on the hypothesis that increasing O-GlcNAcylation of specific proteins, such as tau, can prevent or reduce their pathological aggregation, a hallmark of several neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, derived from biochemical and cellular assays.

| Parameter | Value | Assay Type | Notes |

| IC50 | 1.9 nM | Biochemical OGA Inhibition Assay | Half-maximal inhibitory concentration against purified human OGA enzyme. |

| EC50 | 25 nM | Cellular OGA Inhibition Assay | Effective concentration to achieve 50% of maximal O-GlcNAc increase in IMR-32 cells. |

Table 1: In Vitro Efficacy of this compound

Signaling Pathway

The inhibition of OGA by this compound leads to an accumulation of O-GlcNAc on nuclear and cytoplasmic proteins, thereby influencing multiple signaling pathways. A primary focus of research is its effect on tau protein, which is implicated in Alzheimer's disease.

Caption: Mechanism of OGA inhibition by this compound and its effect on tau protein aggregation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the general procedures outlined for the characterization of OGA inhibitors.

Biochemical OGA Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against purified human OGA.

Materials:

-

Purified recombinant human OGA enzyme

-

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay Buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of purified human OGA enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 4 µL of the fluorogenic OGA substrate to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction by adding a suitable stop solution (e.g., 100 mM glycine, pH 10.5).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the biochemical OGA inhibition assay.

Cellular OGA Inhibition Assay

Objective: To determine the potency of this compound in increasing O-GlcNAc levels in a cellular context.

Materials:

-

IMR-32 neuroblastoma cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed IMR-32 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control.

-

Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the cellular OGA inhibition assay.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of O-GlcNAcylation in health and disease. Its high potency and selectivity make it an ideal probe for in vitro and cellular studies aimed at understanding the functional consequences of OGA inhibition. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute experiments utilizing this compound to explore the therapeutic potential of modulating the O-GlcNAc signaling pathway. Further in vivo studies are warranted to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other diseases.

Methodological & Application

Application Notes and Protocols for JNJ-65355394 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-65355394 is a potent and selective chemical probe that inhibits O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, this compound leads to an increase in the overall level of protein O-GlcNAcylation within the cell. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. The ability to manipulate O-GlcNAcylation levels with inhibitors like this compound makes it a valuable tool for studying the functional roles of this modification in health and disease.

These application notes provide a detailed, representative experimental protocol for the use of this compound in cell culture, based on established methodologies for similar OGA inhibitors. It also outlines the key signaling pathways known to be affected by OGA inhibition and presents relevant quantitative data in a clear, tabular format.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Weight | 358.50 g/mol | [1][2][3] |

| CAS Number | 2230598-99-7 | [1][2][3] |

| Chemical Formula | C19H26N4OS | [1][2][3] |

| Recommended Starting Concentration (In Vitro) | 1 µM | Not explicitly stated for this compound, but a common starting point for potent OGA inhibitors. |

| Solubility | Soluble in DMSO | Based on common practice for similar small molecule inhibitors. |

Signaling Pathways Affected by this compound

Inhibition of OGA by this compound leads to hyper-O-GlcNAcylation of numerous intracellular proteins, thereby modulating various signaling pathways. Two of the most well-documented pathways affected are the NF-κB and Akt signaling cascades.

NF-κB Signaling Pathway

Increased O-GlcNAcylation has been shown to enhance the activity of the transcription factor NF-κB.[4][5] This can occur through the direct O-GlcNAcylation of NF-κB subunits, such as p65, which can affect its ability to bind to DNA and activate gene transcription.[4] This can lead to an altered expression of genes involved in inflammation, immunity, and cell survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - CAS:2230598-99-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyper-O-GlcNAcylation Is Anti-apoptotic and Maintains Constitutive NF-κB Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-65355394 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing JNJ-65355394, a potent O-GlcNAc hydrolase (OGA) inhibitor, in a Western blot experiment to assess its impact on total protein O-GlcNAcylation.

Introduction

This compound is a chemical probe that acts as an inhibitor of O-GlcNAc hydrolase (OGA), also known as O-GlcNAcase.[1][2] OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[3][4][5] This post-translational modification, known as O-GlcNAcylation, is a dynamic and reversible process that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and protein stability.[4][5] By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins, which can be detected by Western blotting. This application note provides a comprehensive guide for researchers to effectively use this compound to study the effects of OGA inhibition on protein O-GlcNAcylation in a cellular context.

Signaling Pathway of O-GlcNAc Cycling

The diagram below illustrates the dynamic cycling of O-GlcNAc on proteins, which is regulated by the opposing activities of O-GlcNAc transferase (OGT) and O-GlcNAc hydrolase (OGA). This compound specifically inhibits OGA, leading to an increase in protein O-GlcNAcylation.

Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently detecting changes in global protein O-GlcNAcylation using Western blotting.

Materials and Reagents

-

Cell Lines: HeLa, HEK293T, or U87-MG cells are suitable for studying OGA inhibitors.[6][7][8]

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Media and Reagents: As required for the chosen cell line.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: (e.g., BCA or Bradford assay).

-

SDS-PAGE Gels and Buffers.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody: Anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6 or RL2).[7][9]

-

Secondary Antibody: HRP-conjugated anti-mouse IgM or IgG, as appropriate for the primary antibody.

-

Chemiluminescent Substrate.

-

Imaging System: For detecting chemiluminescence.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). A recommended starting concentration for similar OGA inhibitors is 1 µM.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. Densitometry should be used to quantify the intensity of the O-GlcNAc signal, which is then normalized to a loading control.

| Treatment Group | This compound Conc. (µM) | Treatment Time (hours) | Normalized O-GlcNAc Level (Fold Change vs. Control) | Standard Deviation |

| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.12 |

| This compound | 0.1 | 24 | Data | Data |

| This compound | 1 | 24 | Data | Data |

| This compound | 10 | 24 | Data | Data |

Note: The data in this table is for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for assessing the effect of this compound.

Caption: Workflow for Western blot analysis of O-GlcNAcylation after this compound treatment.

Troubleshooting

-

No or Weak O-GlcNAc Signal:

-

Increase the concentration of this compound or the treatment duration.

-

Ensure the primary and secondary antibodies are used at the recommended dilutions and are compatible.

-

Verify the activity of the chemiluminescent substrate.

-

-

High Background:

-

Increase the number and duration of the wash steps.

-

Optimize the blocking conditions (e.g., extend blocking time or try a different blocking agent).

-

Use a lower concentration of the primary or secondary antibody.

-

-

Uneven Bands:

-

Ensure complete cell lysis and accurate protein quantification.

-

Ensure proper gel polymerization and running conditions.

-

Verify that the transfer was even across the entire gel.

-

By following this detailed application note and protocol, researchers can effectively utilize this compound to investigate the role of OGA and the dynamics of protein O-GlcNAcylation in their specific experimental systems.

References

- 1. Anti-O-GlcNAc Antibodies | Invitrogen [thermofisher.com]

- 2. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAc antibody (65292-1-Ig) | Proteintech [ptglab.com]

- 8. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

Application Note: Assessing Cell Permeability of JNJ-65355394, a PAD4 Inhibitor, Using an In Vitro Caco-2 Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-65355394 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the progression of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[1] The therapeutic efficacy of orally administered drugs is critically dependent on their ability to permeate the intestinal epithelium and enter systemic circulation. Therefore, assessing the cell permeability of drug candidates like this compound is a crucial step in early drug development.